REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[CH2:15]([OH:18])[CH:16]=[CH2:17]>C1C=CC=CC=1>[CH:4]1[C:5]2[CH:6]3[CH2:17][CH:16]([CH2:15][OH:18])[CH:13]([C:12]4[C:7]3=[CH:8][CH:9]=[CH:10][CH:11]=4)[C:14]=2[CH:1]=[CH:2][CH:3]=1
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Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Name
|
|
Quantity
|
90.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
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Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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210 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The benzene was removed on a rotary evaporator
|
Type
|
CUSTOM
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Details
|
the residue was recrystallized from n-heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3C4=CC=CC=C4C(C12)CC3CO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |